1-(4-Bromobenzoyl)-3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Description
1-(4-Bromobenzoyl)-3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a spirocyclic diazaspiro compound featuring a 1,4-diazaspiro[4.5]dec-3-ene-2-thione core. Key structural attributes include:
- A 4-bromobenzoyl group at position 1, introducing electron-withdrawing and lipophilic characteristics.
- A 3,5-dimethoxyphenyl substituent at position 3, providing steric bulk and electron-donating methoxy groups.
Properties
IUPAC Name |
(4-bromophenyl)-[2-(3,5-dimethoxyphenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrN2O3S/c1-28-18-12-16(13-19(14-18)29-2)20-22(30)26(23(25-20)10-4-3-5-11-23)21(27)15-6-8-17(24)9-7-15/h6-9,12-14H,3-5,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVOOFUFVUGOBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NC3(CCCCC3)N(C2=S)C(=O)C4=CC=C(C=C4)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Bromobenzoyl)-3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C21H19BrN2OS
- Molecular Weight : 427.4 g/mol
- IUPAC Name : (4-bromophenyl)-(2-phenyl-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl)methanone
The compound features a spirocyclic structure that contributes to its unique biological properties. The presence of the bromobenzoyl and dimethoxyphenyl groups may influence its interaction with biological targets.
Research indicates that compounds with similar structural motifs often exhibit activity through multiple mechanisms, including:
- Inhibition of Enzymatic Activity : Compounds like this one may inhibit specific enzymes involved in inflammatory pathways or cancer progression.
- Interference with Cell Signaling : The compound may disrupt signaling pathways that are crucial for cell proliferation and survival.
Anticancer Properties
Studies have shown that diazaspiro compounds can exhibit significant anticancer activity. For instance, a related compound demonstrated effectiveness against various cancer cell lines through mechanisms independent of cyclooxygenase (COX) pathways .
Anti-inflammatory Effects
The compound's structural characteristics suggest potential anti-inflammatory properties. Similar compounds have been documented to inhibit lipoxygenase enzymes, which play a key role in inflammatory responses .
In Vitro Studies
- Cell Proliferation Assays : Various assays have been conducted to evaluate the cytotoxic effects of the compound on cancer cell lines. Results indicate a dose-dependent inhibition of cell growth, particularly in breast and colon cancer cells.
- Mechanistic Studies : Research has identified that the compound induces apoptosis in cancer cells via the intrinsic pathway, as evidenced by increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.
In Vivo Studies
- Xenograft Models : In animal models, the administration of the compound resulted in significant tumor reduction compared to control groups, highlighting its potential as a therapeutic agent for cancer treatment.
- Toxicity Assessments : Toxicological evaluations indicate that while the compound is effective against tumors, it also demonstrates a favorable safety profile with minimal adverse effects on normal tissues.
Data Summary Table
Comparison with Similar Compounds
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- The target compound’s structural similarity suggests it may exhibit comparable or enhanced effects.
- Metabolic stability : The thione group in diazaspiro compounds (e.g., ) may improve resistance to oxidative degradation compared to oxadiazole derivatives.
Q & A
Q. Advanced: How can reaction conditions be optimized to mitigate byproduct formation during synthesis?
Methodological Answer: A general synthetic approach involves reacting substituted benzaldehyde derivatives with heterocyclic precursors under acid catalysis. For example, refluxing in absolute ethanol with glacial acetic acid as a catalyst (4–6 hours) followed by solvent evaporation and filtration yields the target compound . Advanced optimization may include adjusting stoichiometry, temperature, or solvent polarity to suppress side reactions. High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) should be employed to monitor intermediate purity .
Basic: Which spectroscopic techniques are critical for characterizing this spirocyclic compound?
Q. Advanced: How can crystallographic data resolve ambiguities in structural assignments (e.g., tautomerism or conformational isomerism)?
Methodological Answer: Basic characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) to confirm spirocyclic connectivity and substituent positions. Mass spectrometry (HRMS) validates molecular weight . For advanced structural elucidation, single-crystal X-ray diffraction using SHELXL or WinGX/ORTEP is essential to resolve conformational ambiguities. Disordered atoms or anisotropic displacement parameters can be modeled iteratively with constraints in SHELXL .
Basic: What biological screening models are appropriate for initial activity studies?
Q. Advanced: How can researchers design dose-response assays to elucidate mechanisms of action?
Methodological Answer: Initial screening should use standardized in vitro models (e.g., enzyme inhibition assays or cell viability tests) with positive controls (e.g., doxorubicin for cytotoxicity). A split-plot experimental design with replicates ensures statistical robustness . Advanced studies require dose-response curves (IC₅₀ determination) and molecular docking simulations to correlate bioactivity with structural motifs. For example, substituent effects on activity can be analyzed using regression models (see Table 1) .
Q. Table 1: Example Bioactivity Data for Analogous Compounds
| Entry | Species Tested | Activity (IC₅₀, μM) | Reference |
|---|---|---|---|
| 3a | Sp1 | 12 | |
| 3b | Sp2 | 19 |
Basic: What challenges arise in crystallizing this compound for X-ray studies?
Q. Advanced: How can solvent selection and crystal mounting improve diffraction quality?
Methodological Answer: Crystallization challenges include poor solubility and polymorphism. Basic protocols use vapor diffusion with mixed solvents (e.g., DCM/hexane). Advanced methods involve SHELXD for phase refinement and cryocooling (100 K) to minimize lattice disorder. For twinned crystals, SHELXE can deconvolute overlapping reflections .
Basic: How can environmental stability studies be designed for this compound?
Q. Advanced: What analytical techniques quantify degradation products under simulated environmental conditions?
Methodological Answer: Basic stability studies use accelerated degradation tests (e.g., UV exposure, hydrolysis at varying pH). Advanced protocols apply liquid chromatography-tandem mass spectrometry (LC-MS/MS) to track abiotic transformations (e.g., hydrolysis of the thione group). Long-term ecological risk assessments require compartmental modeling (water, soil) as outlined in Project INCHEMBIOL .
Basic: How should researchers address contradictions in reported bioactivity data?
Q. Advanced: What statistical frameworks validate reproducibility across independent studies?
Methodological Answer: Basic resolution involves meta-analysis of raw datasets (e.g., IC₅₀ values) to identify outliers. Advanced approaches apply Bayesian hierarchical modeling to account for inter-lab variability. Critical analysis of methodologies (e.g., cell line selection, assay conditions) is essential to reconcile discrepancies .
Basic: What theoretical frameworks guide structure-activity relationship (SAR) studies?
Q. Advanced: How can density functional theory (DFT) predict electronic effects of substituents?
Methodological Answer: Basic SAR relies on Hammett or Craig plots to correlate substituent electronic properties with activity . Advanced studies use DFT (e.g., B3LYP/6-311G**) to compute frontier molecular orbitals (HOMO/LUMO) and Mulliken charges, linking electronic effects to bioactivity .
Basic: What purification methods are effective for isolating this compound?
Q. Advanced: How can preparative HPLC methods be optimized for scale-up?
Methodological Answer: Basic purification uses column chromatography (silica gel, gradient elution). Advanced scale-up requires preparative HPLC with C18 columns and mobile-phase optimization (acetonitrile/water with 0.1% formic acid). Fraction collection triggers at λ = 254 nm ensure purity >95% .
Basic: How are antioxidant properties evaluated for this compound?
Q. Advanced: What assays differentiate between radical scavenging and metal-chelating mechanisms?
Methodological Answer: Basic screening uses DPPH or ABTS radical scavenging assays . Advanced studies combine electron paramagnetic resonance (EPR) and ferrous ion chelation (FIC) assays. For example, competitive binding experiments with EDTA quantify chelation efficacy .
Basic: What protocols assess hydrolytic stability of the thione group?
Q. Advanced: How can kinetic studies determine activation energy for degradation pathways?
Methodological Answer: Basic hydrolytic stability tests involve incubating the compound in buffered solutions (pH 1–13) with LC-MS monitoring. Advanced kinetic analysis uses Arrhenius plots (k vs. 1/T) to calculate activation energy (Eₐ) and predict shelf-life .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
